4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride
Description
“(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid” is a nitrogen-containing heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) with a phosphonic acid (–PO$3$H$2$) group at the 4-position. The tetrahydropyridine ring introduces conformational flexibility due to its single double bond (between positions 5 and 6), distinguishing it from fully aromatic pyridine derivatives. The compound’s molecular formula is C$5$H${10}$NO$_3$P, with a molecular weight of 163.11 g/mol.
Properties
IUPAC Name |
4-(2-aminoethyl)piperidine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-4-1-7-2-5-10(6-3-7)13(9,11)12;/h7H,1-6,8H2,(H2,9,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUBIWVBMVLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions, where an appropriate precursor reacts with ethylenediamine under controlled conditions.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to function as an enzyme inhibitor and receptor modulator.
Case Study: TAAR1 Modulation
A study explored the synthesis of analogs based on the 4-(2-aminoethyl)piperidine core for modulating trace amine-associated receptor 1 (TAAR1). One compound exhibited a promising EC value of 0.507 μM, indicating its potential for therapeutic applications in conditions such as schizophrenia .
Biological Research Applications
The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. Its sulfonamide group is known for its ability to form strong interactions with active sites of enzymes.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .
Industrial Applications
In addition to its use in pharmaceuticals, this compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications. Its versatility allows for modifications that can lead to the development of novel compounds with unique properties.
Recent Advances and Future Directions
Recent literature highlights ongoing research into the modification of this compound to enhance its efficacy and selectivity towards specific biological targets. The potential for developing new therapeutic agents based on its structure is significant, particularly in the fields of cancer therapy and neurological disorders .
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparative analysis with structurally analogous phosphonic acid derivatives is essential. Below, we focus on [(1R)-3-[acetyl(hydroxy)amino]-1-(pyridin-4-yl)propyl]phosphonic acid (FOB) , a compound with documented structural and physicochemical data.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Ring Saturation :
- The tetrahydropyridine ring in the target compound introduces flexibility and reduced aromaticity compared to FOB’s rigid pyridine ring. This may enhance solubility in polar solvents and alter binding modes in biological systems.
Substituent Complexity: FOB features a branched propyl chain with an acetyl(hydroxy)amino group, contributing to higher molecular weight (274.21 vs. 163.11 g/mol) and steric bulk. The target compound’s simpler structure may favor membrane permeability or metabolic stability.
Chirality :
- FOB’s single chiral center enables stereospecific interactions, whereas the target compound’s lack of chirality (as inferred) suggests broader conformational adaptability.
Functional Diversity: Both compounds share a phosphonic acid group, which confers strong metal-chelating properties.
Research Findings and Implications
- Electronic Properties : The aromatic pyridine in FOB likely enhances π-π stacking interactions, whereas the tetrahydropyridine’s partial saturation may reduce such effects but increase nucleophilicity at the amine site.
- Biological Activity : FOB’s complex side chain and chiral center suggest specificity in biological targeting (e.g., enzyme active sites), while the target compound’s simplicity may favor broader reactivity or scaffold modification.
- Synthetic Accessibility : The target compound’s smaller size and lack of stereocenters could simplify synthesis and scale-up compared to FOB.
Areas for Further Research:
- Experimental validation of solubility, stability, and binding affinities.
- Computational modeling (e.g., DFT studies ) to predict electronic profiles and interaction mechanisms.
- Exploration of biomedical applications, leveraging the phosphonic acid moiety for metalloenzyme inhibition or antiviral activity.
Biological Activity
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride, commonly referred to as AEPSH, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of AEPSH, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
AEPSH is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 53750-64-4
The compound features a piperidine ring with an aminoethyl side chain and a sulfonamide group, which contributes to its biological activity.
The biological activity of AEPSH can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrases : AEPSH has been studied for its inhibitory effects on various isoforms of carbonic anhydrases (CAs), particularly hCA II, hCA IX, and hCA XII. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibitors like AEPSH can potentially be used in treating conditions such as glaucoma and cancer .
- Anti-inflammatory Properties : Research indicates that AEPSH exhibits anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases. Its mechanism may involve modulation of inflammatory pathways, although specific targets remain to be fully elucidated .
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. AEPSH may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide antibiotics .
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies involving AEPSH:
Case Studies and Research Findings
- Carbonic Anhydrase Inhibition : A study evaluating various sulfonamides, including AEPSH, demonstrated its selective inhibition of hCA IX over hCA I and II. This selectivity is beneficial for targeting cancer cells that overexpress hCA IX .
- Anti-inflammatory Effects : In a model of acute inflammation, AEPSH administration resulted in a significant decrease in edema formation and pro-inflammatory cytokine levels. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
- Antimicrobial Evaluation : AEPSH was tested against a panel of bacterial strains, showing notable efficacy against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial folate synthesis underlines its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide formation : Reacting piperidine derivatives with sulfonylating agents (e.g., sulfonyl chlorides) under anhydrous conditions.
- Aminoethyl group introduction : Alkylation or reductive amination to attach the 2-aminoethyl moiety.
- Purification : Column chromatography or recrystallization to achieve ≥95% purity .
- Example conditions: Use of dichloromethane as a solvent, triethylamine as a base, and controlled temperatures (0–25°C) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Confirms stoichiometry of C, H, N, and S .
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Kinetic studies (e.g., IC₅₀ determination) using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists) for affinity measurement.
- Cell-based assays : Cytotoxicity screening (MTT assay) and functional readouts (e.g., cAMP modulation).
- Controls : Include known inhibitors/agonists (e.g., histamine receptor antagonists for related piperidine derivatives) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Storage : In airtight containers under nitrogen, protected from light and moisture .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways.
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., palladium on carbon for reductions).
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions.
- Example: ICReDD’s approach combines quantum mechanics and information science to reduce trial-and-error steps .
Q. How to resolve contradictions in reported biological activity data for piperidine sulfonamide derivatives?
- Methodological Answer :
- Comparative structural analysis : Use X-ray crystallography or molecular docking to identify key binding motifs.
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and receptor affinity) .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH optimization : Buffers (e.g., phosphate buffer at pH 7.4) to prevent hydrolysis of the sulfonamide group.
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
- Chelating agents : Add EDTA to mitigate metal-catalyzed degradation .
Q. How to design derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Lipophilicity tuning : Introduce fluorine atoms or methyl groups to optimize logP values (target range: 2–3).
- P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2).
- In silico models : Use BBB prediction tools (e.g., SwissADME) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
